N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a pyridazine ring, and a sulfanylacetamide group, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-2-5-16(6-3-14)17-7-9-21(24-23-17)28-12-20(25)22-11-15-4-8-18-19(10-15)27-13-26-18/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMALQJZGEALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Coupling Reactions: The benzodioxole and pyridazine intermediates are then coupled using a sulfanylacetamide linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-6-(3-furyl)quinazolin-4-amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole Moiety : Enhances pharmacological properties and bioactivity.
- Pyridazine Ring : Contributes to the compound's chemical reactivity.
- Sulfanyl Acetamide Group : Increases interaction with biological targets.
The molecular formula is with a molecular weight of approximately 400.47 g/mol. This unique combination of functional groups allows for diverse interactions with biological systems, potentially leading to various therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Formation of the Benzodioxole Component : Initial reactions to form the benzodioxole structure.
- Pyridazine Synthesis : Introduction of the pyridazine ring through specific coupling reactions.
- Sulfanyl Group Attachment : Incorporation of the sulfanyl group to enhance biological activity.
- Final Acetamide Formation : Completion of the acetamide structure.
Optimization of these synthetic routes is crucial for improving yield and purity, often utilizing advanced techniques such as chromatography for purification .
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
Anticancer Activity
Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. Molecular docking studies indicate potential binding affinities to targets involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Results indicate that it may possess inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
There are indications that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The benzodioxole moiety is known for its ability to cross the blood-brain barrier, which could enhance its efficacy in neurological applications .
Case Studies
Several case studies have investigated the biological effects of structurally similar compounds:
- Case Study 1 : A study on benzodioxole derivatives indicated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodioxole structure can enhance anticancer properties.
- Case Study 2 : Research on pyridazine derivatives demonstrated their effectiveness as inhibitors in various enzymatic pathways related to inflammation and cancer progression.
- Case Study 3 : A recent investigation into sulfanyl compounds revealed their potential in modulating neurotransmitter systems, which could correlate with neuroprotective effects observed in preliminary assays of this compound .
Interaction Studies
Molecular docking studies have been employed to predict binding sites and affinities for various biological targets. These studies facilitate the design of more potent derivatives by identifying key interactions that enhance biological activity .
Summary Table of Biological Activities
Q & A
Basic: What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity arises from its benzodioxole methyl group, pyridazinyl-sulfanyl linkage, and acetamide moiety. The benzodioxole ring contributes to metabolic stability, while the pyridazine-sulfanyl group enables nucleophilic substitution or redox reactions. The acetamide chain facilitates hydrogen bonding, critical for target interactions in biological systems. Methodological validation involves NMR and X-ray crystallography to map electron density and bond angles .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Multi-step synthesis (e.g., sequential thiolation, alkylation, and amidation) requires precise control of:
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility .
- Catalysts : Zeolites or pyridine improve regioselectivity in sulfanyl group formation .
- Temperature : Reactions involving pyridazine rings often require reflux (80–120°C) to avoid by-products .
Data Table : Comparison of Reaction Conditions
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Thiolation | DMF | Zeolite-Y | 110 | 68 | 95.2 |
| Amidation | DCM | Pyridine | RT | 72 | 98.5 |
Basic: What analytical techniques validate structural integrity post-synthesis?
- NMR : 1H/13C NMR confirms regiochemistry of the benzodioxole and pyridazine moieties .
- HPLC-MS : Quantifies purity (>95%) and detects sulfoxide by-products .
- FT-IR : Identifies S-H stretching (2500–2600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Variations in buffer pH or ATP concentration alter binding kinetics .
- Cell lines : Metabolic differences in HepG2 vs. HEK293 affect compound uptake .
Methodology :
Standardize assays using recombinant proteins and ATP-competitive controls.
Cross-validate with SPR (surface plasmon resonance) for direct binding kinetics .
Basic: What are the solubility challenges, and how are they addressed?
The compound is lipophilic (logP ~3.5), limiting aqueous solubility. Strategies include:
- Co-solvents : Ethanol or PEG-400 enhance solubility for in vitro studies .
- Salt formation : Hydrochloride salts improve bioavailability in pharmacokinetic assays .
Advanced: What computational methods predict molecular targets?
- Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR, VEGFR2) .
- MD simulations : Assess binding stability over 100 ns trajectories using AMBER .
Data Insight : Docking scores for EGFR (ΔG = -9.2 kcal/mol) suggest high affinity, validated via SPR .
Basic: How is stability assessed under varying storage conditions?
- Forced degradation : Expose to UV (254 nm), heat (40–60°C), and acidic/basic pH to identify degradation pathways .
- HPLC-UV : Monitor parent compound depletion and sulfoxide/amide hydrolysis by-products .
Advanced: What strategies improve in vivo efficacy without toxicity?
- Prodrug design : Mask the sulfanyl group with acetylated promoieties to enhance plasma stability .
- Nanocarriers : PLGA nanoparticles (size <200 nm) improve tumor targeting in xenograft models .
Basic: Which functional groups are prone to metabolic modification?
- Benzodioxole : CYP450-mediated O-demethylation generates catechol metabolites .
- Pyridazine : N-oxidation by hepatic enzymes increases polarity .
Advanced: How to address low yield in the final amidation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
